molecular formula C14H13N5O B2912736 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2034288-85-0

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2912736
CAS No.: 2034288-85-0
M. Wt: 267.292
InChI Key: IBZUCEIKLQXYEZ-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is a synthetic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates three privileged pharmacophores: an indole ring, a 1,2,3-triazole ring, and an azetidine ring. The indole scaffold is a well-documented heterocycle found in numerous bioactive molecules and natural products, demonstrating a broad spectrum of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The 1,2,3-triazole ring serves as a stable linker and a key functional group; it is metabolically stable, resistant to hydrolysis, and capable of forming hydrogen bonds and dipole-dipole interactions with biological targets, which often enhances binding affinity and bioavailability . This combination of features makes the compound a valuable scaffold for constructing novel molecular hybrids and probing complex biological processes. The primary research applications for this compound are in drug discovery and development. It can be utilized as a core building block for the synthesis of more complex molecules or as a probe to study protein-ligand interactions and cellular signaling pathways . The presence of the 1,2,3-triazole linker, often incorporated via "click chemistry," is a common strategy in designing potent enzyme inhibitors, as it facilitates optimal orientation for interaction with enzyme active sites . Researchers can leverage this compound to develop potential inhibitors targeting a variety of enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma, epilepsy, and cancer , or cholinesterases, relevant to neurodegenerative diseases . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1H-indol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c20-14(13-7-10-3-1-2-4-12(10)16-13)18-8-11(9-18)19-6-5-15-17-19/h1-7,11,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUCEIKLQXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with an appropriate electrophile . The final step involves the coupling of the triazole-azetidine intermediate with an indole derivative, often using peptide coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety yields indole-2,3-dione derivatives, while reduction of the triazole ring produces dihydrotriazole derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azetidine ring can introduce conformational constraints, influencing the overall bioactivity of the compound .

Comparison with Similar Compounds

Key Observations:

Linker Diversity: The target compound’s azetidine-carbonyl linker contrasts with the methyl () or ethyl () linkers in analogs. The azetidine’s strain and compactness may enhance binding affinity by reducing entropy penalties compared to flexible alkyl chains.

Substituent Effects :

  • Fluorine substituents (e.g., in 5e ) are common in drug design to modulate bioavailability and metabolic stability. The target compound lacks explicit fluorination but may leverage the triazole’s polarity for solubility.

Synthetic Routes :

  • All triazole-containing analogs utilize CuAAC (click chemistry) for triazole formation . The target compound’s azetidine-carbonyl moiety likely requires additional steps, such as amide coupling or azetidine functionalization, as seen in complex syntheses (e.g., ).

Structural and Crystallographic Insights

Analogous compounds (e.g., peptidotriazoles) often rely on X-ray crystallography to confirm regiospecific triazole formation (1,4-disubstituted) and conformational analysis . The azetidine’s strain could be validated via bond-angle measurements in future studies.

Biological Activity

The compound 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N6O
  • Molecular Weight : 244.26 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related triazoles range from 12.5 to 25 μg/ml against Escherichia coli and Staphylococcus aureus .

Dihydrofolate Reductase Inhibition

A significant area of research involves the inhibition of dihydrofolate reductase (DHFR). Compounds structurally related to indole-based triazoles have demonstrated potent DHFR inhibitory activity. In a recent study, synthesized derivatives exhibited IC50 values ranging from 3.48 ± 0.16 μM to 30.37 ± 1.20 μM . The most active compounds showed strong binding affinity in molecular docking studies, indicating a potential for therapeutic use in conditions requiring DHFR inhibition.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various cancer cell lines. For example, compounds with a similar scaffold have been tested against HeLa and HCT116 cancer cells, showing significant antiproliferative effects . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study 1: Synthesis and Evaluation of Indole-Based Triazoles

In a study conducted by researchers at Elsevier Masson SAS, a series of indole-based meldrum linked triazoles were synthesized. These compounds were screened for their DHFR inhibitory activity and showed promising results with several derivatives exhibiting high potency . The structural characterization was performed using NMR spectroscopy and X-ray crystallography.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that certain modifications in the triazole ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .

Research Findings Summary

Activity IC50/Effectiveness Reference
DHFR Inhibition3.48 - 30.37 μM
Antimicrobial ActivityMIC: 12.5 - 25 μg/ml
Anticancer ActivitySignificant antiproliferative effects

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